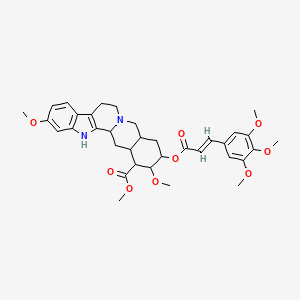

Rozex

Description

Properties

Molecular Formula |

C35H42N2O9 |

|---|---|

Molecular Weight |

634.7 g/mol |

IUPAC Name |

methyl 6,18-dimethoxy-17-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C35H42N2O9/c1-40-21-8-9-22-23-11-12-37-18-20-15-29(46-30(38)10-7-19-13-27(41-2)33(43-4)28(14-19)42-3)34(44-5)31(35(39)45-6)24(20)17-26(37)32(23)36-25(22)16-21/h7-10,13-14,16,20,24,26,29,31,34,36H,11-12,15,17-18H2,1-6H3/b10-7+ |

InChI Key |

SZLZWPPUNLXJEA-JXMROGBWSA-N |

Isomeric SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)/C=C/C6=CC(=C(C(=C6)OC)OC)OC |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C(=C6)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Metronidazole's Mechanism of Action in Rosacea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metronidazole, a nitroimidazole antimicrobial agent, has been a cornerstone in the management of rosacea for decades. Its therapeutic efficacy, however, extends beyond its antimicrobial properties, with a growing body of research highlighting its potent anti-inflammatory and antioxidant activities as the primary drivers of its clinical benefit in this chronic inflammatory skin condition. This technical guide provides a comprehensive overview of the current understanding of metronidazole's mechanism of action in rosacea, presenting key quantitative data from clinical and preclinical studies, detailing relevant experimental protocols, and visualizing the implicated signaling pathways. The evidence strongly suggests that metronidazole's primary role in mitigating rosacea symptoms lies in its ability to modulate neutrophil-mediated oxidative stress and associated inflammatory cascades.

Core Mechanisms of Action

While the precise molecular targets of metronidazole in rosacea are not fully elucidated, research points to two primary interconnected mechanisms:

-

Anti-inflammatory Effects: Metronidazole is thought to interfere with the inflammatory cascade in rosacea. This includes modulating the function of neutrophils, key immune cells implicated in the pustular and papular lesions of the disease.[1][2][3]

-

Antioxidant Effects: A significant aspect of metronidazole's action is its ability to inhibit the generation of reactive oxygen species (ROS) by neutrophils.[2][4] This antioxidant activity is not believed to be a result of direct scavenging of free radicals, but rather an effect on the cellular processes that produce them.[5]

It is important to note that while metronidazole possesses antimicrobial and antiprotozoal properties, its efficacy in rosacea is not primarily attributed to a direct action against the skin microbiota or Demodex folliculorum mites at clinically relevant concentrations.[1][6]

Quantitative Data on the Efficacy and Mechanisms of Metronidazole

The following tables summarize key quantitative findings from clinical and in vitro studies investigating the effects of metronidazole in rosacea.

Table 1: Clinical Efficacy of Topical Metronidazole in Rosacea

| Study Parameter | Metronidazole Formulation | Duration of Treatment | Reduction in Inflammatory Lesions (Papules and Pustules) | Reduction in Erythema | Citation(s) |

| Mean Percent Reduction | 0.75% Gel | 7-12 weeks | 48% - 65.1% | Significant improvement observed | [6][7] |

| Mean Percent Reduction | 1% Cream | 7-12 weeks | 48% - 65.1% | Significant improvement observed | [6][7] |

| Remission Maintenance | 0.75% Gel | 6 months | 77% of patients remained in remission (vs. 58% for placebo) | Not specified | [6] |

| Community-Based Study | 0.75% Gel | 12 weeks | 71% | Nearly 50% reduction in mean erythema severity score | [2] |

Table 2: In Vitro Antioxidant Effects of Metronidazole

| Experimental System | Metronidazole Concentration | Measured Parameter | Observed Effect | Citation(s) |

| Cell-free skin lipid model (UV-induced lipid peroxidation) | 10 µg/mL | Malondialdehyde (MDA) concentration | 25% reduction | [8] |

| 100 µg/mL | 36% reduction | [8] | ||

| 500 µg/mL | 49% reduction | [8] | ||

| Complex skin lipid system (UV-induced lipid peroxidation) | 100 µg/mL | Malondialdehyde (MDA) concentration | 19% reduction | [8] |

| 500 µg/mL | 34% reduction | [8] |

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and typical experimental workflows in metronidazole research for rosacea.

Signaling Pathway: Metronidazole's Inhibition of Neutrophil-Mediated Oxidative Stress

Experimental Workflow: Clinical Trial for Topical Metronidazole in Rosacea

Logical Relationship: The TLR2-Cathelicidin Pathway in Rosacea and Potential Therapeutic Intervention

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the research on metronidazole's mechanism of action in rosacea.

Protocol for a Randomized, Double-Blind, Placebo-Controlled Clinical Trial of Topical Metronidazole

-

Objective: To evaluate the efficacy and safety of topical metronidazole (e.g., 0.75% gel) compared to a placebo vehicle in subjects with moderate-to-severe papulopustular rosacea.

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

-

Subject Selection:

-

Inclusion Criteria: Male or female subjects, 18 years of age or older, with a clinical diagnosis of rosacea, presenting with a specified minimum number of inflammatory papules and pustules (e.g., 10-40), and a baseline Investigator's Global Assessment (IGA) score of moderate or severe.

-

Exclusion Criteria: Concomitant use of other topical or systemic medications for rosacea, known hypersensitivity to metronidazole, pregnancy or lactation.

-

-

Randomization and Blinding: Subjects are randomly assigned to receive either the active metronidazole formulation or the placebo vehicle. Both subjects and investigators are blinded to the treatment allocation.

-

Treatment Regimen: Subjects are instructed to apply a thin layer of the assigned treatment to the entire face twice daily (morning and evening) for a predefined period (e.g., 12 weeks).

-

Efficacy Assessments:

-

Primary Efficacy Endpoint: The mean percentage change in the total count of inflammatory lesions (papules and pustules) from baseline to the end of treatment.

-

Secondary Efficacy Endpoints:

-

Change in erythema severity, assessed on a graded scale (e.g., 0-4).

-

IGA score at the end of treatment.

-

Subject's self-assessment of improvement.

-

-

-

Safety Assessments: Recording and evaluation of all adverse events (AEs), with a focus on local skin reactions (e.g., burning, stinging, dryness).

-

Statistical Analysis: Appropriate statistical methods (e.g., ANCOVA) are used to compare the treatment groups for all efficacy and safety endpoints.

Protocol for In Vitro Measurement of Reactive Oxygen Species (ROS) Production by Neutrophils

-

Objective: To determine the effect of metronidazole on the production of ROS by isolated human neutrophils.

-

Neutrophil Isolation:

-

Collect whole blood from healthy human volunteers in heparinized tubes.

-

Isolate neutrophils using density gradient centrifugation (e.g., using Ficoll-Paque).

-

Perform red blood cell lysis, followed by washing and resuspension of the neutrophil pellet in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

-

Assess cell viability and purity using trypan blue exclusion and microscopy.

-

-

ROS Measurement using Luminol-Dependent Chemiluminescence:

-

Pre-incubate the isolated neutrophils with varying concentrations of metronidazole or a vehicle control for a specified time.

-

Add luminol, a chemiluminescent probe that emits light upon oxidation by ROS.

-

Stimulate the neutrophils to produce ROS using an agonist such as phorbol myristate acetate (PMA) or opsonized zymosan.

-

Measure the light emission over time using a luminometer.

-

Calculate the total chemiluminescence (area under the curve) to quantify ROS production.

-

-

Data Analysis: Compare the ROS production in metronidazole-treated neutrophils to the vehicle-treated controls to determine the inhibitory effect of metronidazole.

Protocol for In Vitro Study of Metronidazole's Effect on Demodex folliculorum

-

Objective: To assess the direct acaricidal activity of metronidazole on Demodex folliculorum mites.

-

Mite Collection:

-

Collect Demodex mites from subjects with a high density of mites, typically from facial skin, using a standardized skin surface biopsy or cyanoacrylate glue method.

-

Isolate live mites under a microscope.

-

-

In Vitro Assay:

-

Place individual live mites in separate wells of a microplate containing various concentrations of metronidazole dissolved in a suitable vehicle (e.g., immersion oil).

-

Include a positive control (e.g., a known acaricidal agent like permethrin or ivermectin) and a negative control (vehicle only).

-

Observe the mites under a microscope at regular intervals and record the time until cessation of movement (survival time).

-

-

Data Analysis: Compare the mean survival times of mites in the metronidazole-treated groups to the control groups to determine if metronidazole has a direct killing effect.

Conclusion and Future Directions

The existing body of research strongly supports the role of metronidazole in rosacea as a potent anti-inflammatory and antioxidant agent, primarily through its modulation of neutrophil activity and the subsequent reduction in reactive oxygen species. This mechanism effectively addresses the inflammatory lesions characteristic of the disease. While its efficacy is well-documented in clinical trials, further research is warranted to precisely delineate the molecular signaling pathways through which metronidazole exerts its effects. In particular, investigating its potential influence on the Toll-like receptor 2 and cathelicidin pathway could provide deeper insights into its immunomodulatory properties. A more comprehensive understanding of these mechanisms will not only solidify the rationale for its use but may also pave the way for the development of more targeted therapies for rosacea.

References

- 1. Topical metronidazole: a new therapy for rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential antioxidant mechanism of action for metronidazole: implications for rosacea management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rosacea Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. skintherapyletter.com [skintherapyletter.com]

- 5. Potential antioxidant mechanism of action for metronidazole: Implications for rosacea management | Semantic Scholar [semanticscholar.org]

- 6. Topical metronidazole. A review of its use in rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. skinkitz.com.au [skinkitz.com.au]

- 8. Atopic dermatitis - Wikipedia [en.wikipedia.org]

Antioxidant Properties of Metronidazole in Skin Inflammation: A Technical Guide

Abstract

Metronidazole, a nitroimidazole antimicrobial agent, has long been a first-line therapy for inflammatory skin conditions such as rosacea.[1][2][3] Its therapeutic efficacy, however, is increasingly attributed to mechanisms beyond its antimicrobial action, primarily its anti-inflammatory and antioxidant properties.[4][5] This technical guide provides an in-depth examination of the antioxidant characteristics of metronidazole in the context of skin inflammation. It consolidates quantitative data, details key experimental protocols for its evaluation, and visualizes the underlying molecular pathways. The evidence suggests a dual mechanism of antioxidant action: an indirect effect mediated by the inhibition of reactive oxygen species (ROS) production by neutrophils, and a more debated direct ROS scavenging capability. Understanding these mechanisms is critical for the strategic development of novel dermatological therapies targeting oxidative stress.

Introduction to Oxidative Stress in Skin Inflammation

The skin is a primary interface with the external environment and is constantly exposed to pro-oxidative stimuli like UV radiation and pollutants.[6] Inflammatory dermatoses are frequently characterized by an imbalance between pro-oxidant and antioxidant processes, leading to a state of oxidative stress. Reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals, are key mediators in this process.[1][2] In inflammatory conditions, immune cells, particularly neutrophils, are recruited to the skin and generate a "respiratory burst," releasing large quantities of ROS.[4] This excess ROS can damage cellular macromolecules, including lipids, proteins, and nucleic acids, leading to lipid peroxidation, collagen breakdown, and the release of pro-inflammatory mediators, thus perpetuating the inflammatory cycle.[1][2]

Metronidazole's established success in treating the inflammatory papules and pustules of rosacea has prompted investigation into its role as a modulator of this oxidative damage.[3][7][8]

Metronidazole's Antioxidant Mechanisms: A Dual Hypothesis

The mechanism of metronidazole's antioxidant effect is a subject of ongoing research, with evidence pointing towards two distinct, and potentially complementary, pathways.

Indirect Action: Inhibition of Neutrophil-Derived ROS

A significant body of evidence suggests that metronidazole's primary antioxidant effect is indirect, stemming from its ability to modulate neutrophil activity.[4][7][8] In inflammatory skin conditions, activated neutrophils are a major source of ROS.[4] Studies have shown that metronidazole can inhibit the generation of hydrogen peroxide and hydroxyl radicals by neutrophils in a dose-dependent manner.[4] This action is not observed in cell-free systems, indicating that the drug acts on cellular functions rather than directly scavenging the ROS already produced.[8] This indirect mechanism is considered a key contributor to its anti-inflammatory effects in papulopustular rosacea.[7][8]

Direct Action: Scavenging of Reactive Oxygen Species

Conversely, some studies provide evidence for metronidazole's ability to directly scavenge free radicals.[1][2] Research utilizing cell-free skin lipid models demonstrated that metronidazole can reduce lipid peroxidation (measured by malondialdehyde levels) following UV irradiation.[1][2] This suggests a direct ROS scavenging property. However, this finding is contested by other in vitro studies using different assay systems (such as FRAP and hydroxyl radical scavenging assays), which found that metronidazole has negligible direct antioxidant or radical scavenging activity.[9][10][11] These contradictory findings may be due to the different experimental conditions and models used. It is plausible that metronidazole's direct scavenging ability is weak and only apparent under specific circumstances, while its primary in vivo effect is the modulation of cellular ROS production.[4][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 3. interchim.fr [interchim.fr]

- 4. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]

- 5. youtube.com [youtube.com]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. a-human-ex-vivo-skin-model-breaking-boundaries - Ask this paper | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory Effect of Metronidazole in Hospitalized Patients with Pneumonia due to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Metronidazole's Impact on the Skin Microbiome: A Technical Guide for Dermatological Research

Abstract

Metronidazole is a cornerstone therapy in dermatology, particularly for rosacea, valued for its anti-inflammatory and antimicrobial properties.[1] While its clinical efficacy is well-documented, its precise impact on the skin's microbial communities remains a subject of investigation. Historically, its mechanism in rosacea was thought to be antimicrobial; however, emerging evidence suggests its primary benefit may derive from immunomodulatory and anti-inflammatory actions, including the reduction of reactive oxygen species (ROS), rather than inducing significant shifts in the skin microbiome.[2][3][4] Early culture-based studies found no major alterations in the skin microflora following topical metronidazole treatment.[5] This whitepaper synthesizes the current understanding of metronidazole's interaction with the skin microbiome, details relevant experimental protocols, presents clinical efficacy data, and identifies critical knowledge gaps that can be addressed with modern multi-omics methodologies. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of the topic.

Metronidazole: Dual Mechanisms of Action in Dermatology

Metronidazole, a nitroimidazole derivative, functions through a dual mechanism that is particularly relevant in inflammatory skin conditions like rosacea. Its efficacy is attributed to both its targeted antimicrobial action and its potent anti-inflammatory effects.[1]

Antimicrobial Activity

Metronidazole is effective against a range of anaerobic bacteria and protozoa.[6][7] Its antimicrobial function is initiated when the drug enters the microbial cell and its nitro group is reduced by microbial proteins. This process creates short-lived, cytotoxic free radicals that disrupt bacterial DNA, leading to cell death.[3] However, many key organisms implicated in skin disorders are either resistant or not the primary target. For instance, Cutibacterium acnes is highly resistant to metronidazole, suggesting the drug's benefit in acneiform conditions is not due to a direct bactericidal effect on this organism.[8][9]

Anti-inflammatory and Immunomodulatory Effects

A significant body of evidence indicates that the therapeutic success of metronidazole in rosacea is largely due to its ability to modulate the host's inflammatory response.[2][3] This is accomplished through several pathways:

-

Reduction of Reactive Oxygen Species (ROS): Neutrophils, which are present in rosacea lesions, release ROS and other inflammatory mediators that cause tissue damage.[4] Metronidazole has been shown to inhibit the generation of ROS by neutrophils, thereby reducing oxidative stress and inflammation.[2][4]

-

Immunosuppressive Actions: The drug may have broader immunosuppressive or immunomodulatory effects that help quell the chronic inflammation characteristic of rosacea.[3]

The diagram below illustrates the proposed anti-inflammatory mechanism of metronidazole by targeting ROS.

Documented Impact on the Skin Microbiome and Key Microbes

Direct evidence of metronidazole's impact on the broader skin microbiome is limited, with much of the understanding inferred from its known antimicrobial spectrum and a few targeted studies.

Overall Microbiome Composition

The most direct study on this topic, though dated, provides a crucial baseline. A 1987 clinical trial involving 20 rosacea patients treated with 1% metronidazole cream for a month found no significant changes in the skin or intestinal microflora using culture-based techniques.[5] This finding supports the hypothesis that topical metronidazole's clinical effect is not mediated by a large-scale disruption of the skin's microbial community.[5] To date, there is a notable absence of published studies using modern, high-throughput sequencing methods (e.g., 16S rRNA or shotgun metagenomics) to re-evaluate the effect of topical metronidazole on the skin microbiome in rosacea patients. This contrasts with studies of systemic antibiotics like doxycycline, which have been shown to cause significant and persistent alterations to the skin's microbial composition and promote antibiotic resistance.[10][11]

Effects on Specific Microorganisms

Metronidazole's efficacy is often considered in the context of specific microbes associated with dermatological conditions.

-

Demodex Mites : An increased density of Demodex folliculorum mites is a well-established feature of rosacea.[12] However, metronidazole appears to have poor direct acaricidal activity. An in-vitro study showed that Demodex mites can survive in high concentrations of the drug, and a clinical study reported only a minor decrease in mite density after two months of topical treatment.[13][14] The therapeutic benefit may instead be related to targeting bacteria carried by the mites, such as Bacillus oleronius, or by reducing the host's inflammatory response to the mites.[15]

-

Staphylococcus epidermidis : This common skin commensal is also implicated in the inflammatory environment of rosacea.[12][15] While systemic antibiotics are known to select for resistant S. epidermidis strains, the specific impact of topical metronidazole on its abundance or function has not been clearly elucidated.[16]

-

Cutibacterium acnes : This bacterium, central to the pathogenesis of acne vulgaris, is highly resistant to metronidazole.[9] Therefore, when metronidazole is used in acneiform conditions, its benefits are attributed to its anti-inflammatory properties rather than a direct antimicrobial effect.[8]

The following diagram conceptualizes the complex interplay of factors in rosacea and highlights metronidazole's likely therapeutic targets.

Quantitative Clinical Efficacy Data

Despite the minimal direct impact on the microbiome, the clinical effectiveness of topical metronidazole in reducing the inflammatory lesions of rosacea is substantial. The table below summarizes key quantitative outcomes from cited studies.

| Table 1: Summary of Clinical Efficacy of Topical Metronidazole in Rosacea | ||||

| Study (Citation) | Formulation | Dosing Regimen | Duration | Key Clinical Outcomes |

| Miyachi et al., 2022[2] | 0.75% Metronidazole Gel | Twice daily | 12 weeks | - 79% reduction in papules- 94% reduction in pustules |

| Bikowski, 2003[2] | Not Specified | Not Specified | 8 weeks | - 80% to 100% reduction in inflammatory lesions- 50% reduction in erythema |

| Eriksson et al., 1987[5] | 1% Metronidazole Cream | Twice daily | 1 month | - Clinical improvement in 16 out of 20 patients (80%) |

Experimental Protocols for Microbiome Analysis

Studying the effects of a topical agent on the skin microbiome requires rigorous and well-defined protocols. Below are summaries of a foundational, culture-based methodology and a proposed modern workflow using sequencing technologies.

Foundational Protocol (Culture-Based)

The 1987 study by Eriksson et al. provides a framework for a classic, culture-based approach to analyzing the skin microflora.[5]

| Table 2: Methodology Outline from Eriksson et al. (1987) | |

| Parameter | Description |

| Study Population | 20 patients diagnosed with rosacea. |

| Intervention | Application of a 1% metronidazole cream twice daily. |

| Duration | One month. |

| Sampling | Skin and intestinal microflora samples collected before, during, and after the treatment period. |

| Analysis Method | "Bacteriological Techniques," referring to standard microbial culture methods for isolating and identifying aerobic and anaerobic bacteria. Quantitative assessment would involve colony-forming unit (CFU) counts. |

| Primary Outcome | Assessment of significant changes in the composition and density of the microflora. |

Recommended Modern Protocol (Sequencing-Based)

To definitively characterize metronidazole's impact, a modern study should employ high-resolution molecular techniques. The workflow below outlines a robust experimental design.

Detailed Methodological Steps:

-

Subject Recruitment: Enroll a cohort of patients with a confirmed diagnosis of moderate-to-severe papulopustular rosacea. A placebo-controlled, double-blind design is optimal. Establish strict inclusion/exclusion criteria, including a washout period for any topical or systemic antibiotics.

-

Sampling: Collect samples at baseline, during treatment, and post-treatment. Use standardized methods, such as swabbing a defined surface area or taking small punch biopsies for deeper analysis. Sample both lesional and contralateral non-lesional skin as an internal control.

-

Nucleic Acid Extraction: Utilize validated kits optimized for extracting microbial DNA and RNA from skin samples, ensuring protocols are in place to minimize contamination and maximize yield.

-

Sequencing:

-

Shotgun Metagenomics: This is the preferred method as it provides high-resolution taxonomic data (to the species/strain level) and functional information by sequencing the entire microbial genetic content. It also allows for the analysis of antibiotic resistance genes.

-

Metatranscriptomics (RNA-Seq): To understand the functional activity of the microbiome, analyzing the metatranscriptome reveals which microbial genes are being actively expressed in response to metronidazole.

-

-

Bioinformatic and Statistical Analysis:

-

Alpha Diversity: Measure within-sample diversity (e.g., Shannon, Simpson indices) to see if metronidazole alters microbial richness or evenness.

-

Beta Diversity: Compare microbial community composition between samples (e.g., Bray-Curtis, Jaccard distances) to assess shifts between baseline and post-treatment, and between metronidazole and placebo groups.

-

Differential Abundance Analysis: Use tools like ANCOM-BC or LEfSe to identify specific taxa that significantly increase or decrease in relative abundance following treatment.

-

Functional Analysis: Map sequencing reads to functional databases (e.g., KEGG, MetaCyc) to determine if metronidazole alters microbial metabolic pathways or virulence factor expression.

-

Clinical Correlation: Correlate changes in microbial taxa or functional pathways with clinical outcome measures (e.g., reduction in inflammatory lesion count, improvement in erythema scores).

-

Gaps in Knowledge and Future Directions

The current body of research leaves several critical questions unanswered, presenting clear opportunities for future investigation.

-

Impact on Fungi and Viruses: Research has focused almost exclusively on bacteria. The effect of metronidazole on the skin mycobiome (fungi) and virome (viruses), which are integral components of the skin ecosystem, is completely unknown.

-

Strain-Level Variations: Metagenomic studies are needed to determine if metronidazole selectively affects specific strains of bacteria (e.g., pro-inflammatory vs. commensal strains of S. epidermidis).

-

Functional Consequences: It is unknown if metronidazole alters the metabolic activity or gene expression of the skin microbiota without changing its composition. Metatranscriptomic and metabolomic analyses are required to explore these functional impacts.

-

Long-Term Effects and Resistance: The long-term consequences of chronic topical metronidazole use on the skin microbiome and the potential for enrichment of antibiotic resistance genes have not been studied with modern methods.

Conclusion

References

- 1. Metronidazole in Dermatological Formulations | Jupiter [jupiter.ca]

- 2. Role of the skin microbiota and intestinal microbiome in rosacea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topical metronidazole: a new therapy for rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential antioxidant mechanism of action for metronidazole: implications for rosacea management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of topical metronidazole on the skin and colon microflora in patients with rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Antibiotic - Wikipedia [en.wikipedia.org]

- 8. Metronidazole, its bioactive metabolites and acne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metronidazole and acne | Acta Dermato-Venereologica [medicaljournalssweden.se]

- 10. Alterations of human skin microbiome and expansion of antimicrobial resistance after systemic antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchwithrutgers.com [researchwithrutgers.com]

- 12. dermatologytimes.com [dermatologytimes.com]

- 13. karger.com [karger.com]

- 14. Metronidazole and Demodex folliculorum | Acta Dermato-Venereologica [medicaljournalssweden.se]

- 15. mdpi.com [mdpi.com]

- 16. Effect of Antibiotic Exposure on Staphylococcus epidermidis Responsible for Catheter-Related Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Degradation of Metronidazole: A Technical Guide to Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Metronidazole, a nitroimidazole antibiotic, is widely used to treat anaerobic bacterial and protozoal infections. Understanding its degradation behavior is crucial for environmental risk assessment, the development of stable pharmaceutical formulations, and advanced wastewater treatment technologies. This technical guide provides an in-depth overview of the primary in vitro degradation pathways of metronidazole, detailing the experimental conditions, byproducts, and degradation kinetics.

Core Degradation Pathways

Metronidazole is susceptible to degradation through several in vitro processes, primarily driven by advanced oxidation processes (AOPs) and photolysis. The main degradation pathways include:

-

Electro-oxidation: Degradation is induced by electrochemical processes, often employing powerful oxidizing agents generated in situ.

-

Photolysis: Degradation is caused by the absorption of light energy, particularly in the UV spectrum. This can be a direct process or enhanced by the addition of oxidizing agents like hydrogen peroxide (H₂O₂).

-

Sonolysis and Sono-Fenton: Degradation is achieved through acoustic cavitation, the formation and collapse of microscopic bubbles in a liquid, which generates localized high temperatures and pressures, leading to the formation of reactive oxygen species. The efficiency is often enhanced by the addition of Fenton's reagent (iron salts and H₂O₂).

-

Fenton and Photo-Fenton Processes: These methods utilize the reaction between hydrogen peroxide and ferrous ions to generate highly reactive hydroxyl radicals (•OH), which are potent oxidizing agents for organic molecules. The process can be accelerated by UV light (photo-Fenton).

-

Anaerobic Degradation: In an anoxic environment, metronidazole can be chemically reduced, leading to the breakdown of its molecular structure.

Quantitative Data on Metronidazole Degradation

The efficiency of metronidazole degradation varies significantly depending on the method and experimental conditions. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Degradation Efficiency and Mineralization

| Degradation Method | Initial [MNZ] | Degradation Efficiency (%) | TOC Mineralization (%) | Reference |

| Electro-oxidation (BDD anode, 100 mA cm⁻²) | 30 mg/L | 100 | 29.9 | |

| Electro-oxidation (BDD anode, 50 mA cm⁻²) | 30 mg/L | 79.4 | 14.8 | [1] |

| Electro-oxidation (BDD anode, 30 mA cm⁻²) | 30 mg/L | 30.67 | 12.71 | [1] |

| UV/H₂O₂ | 10 µM | >90 | Not Reported | [2] |

| Direct UV Photolysis | 10 µM | ~10 | Not Reported | [2] |

| Sono-Fenton (Fe₃O₄@HZSM-5) | 25 mg/L | 98 | 81 | |

| Sonocatalysis (US/n-ZnO/H₂O₂) | 50 mg/L | 98.5 (COD removal) | Not Reported | [3][4] |

| Fenton (2.94 µM Fe²⁺, pH 3.5) | 0.5-20 mg/L | 100 | Not Reported | [5] |

| Photocatalysis (CuO nanoparticles) | 1 mg/L | 97 | Not Reported | [6] |

Table 2: Kinetic Data for Metronidazole Degradation

| Degradation Method | Kinetic Model | Rate Constant (k) | Half-life (t₁/₂) | Reference |

| Electro-oxidation (100 mA cm⁻²) | Pseudo-first-order | Not Reported | Not Reported | [1] |

| UV/H₂O₂ | Pseudo-first-order | Not Reported | Not Reported | [2] |

| Direct UV Photolysis | Pseudo-first-order | Not Reported | Not Reported | [2] |

| Sono-Fenton | Pseudo-first-order | Not Reported | Not Reported | [7] |

| Photocatalysis (CuO nanoparticles) | First-order | 0.0198 min⁻¹ | Not Reported | [6] |

Degradation Pathways and Byproducts

The degradation of metronidazole proceeds through various reaction pathways, leading to the formation of a range of intermediate and final byproducts.

Electro-oxidation

During electro-oxidation with a boron-doped diamond (BDD) anode, metronidazole undergoes a series of oxidation reactions. The primary degradation pathway involves the attack of hydroxyl radicals on the imidazole ring and the side chain. This leads to the opening of the ring and the formation of smaller organic molecules.

Identified Byproducts:

Photolysis and UV/H₂O₂

Direct photolysis of metronidazole in aqueous solution is a relatively slow process. However, its degradation is significantly accelerated in the presence of hydrogen peroxide (UV/H₂O₂), which generates highly reactive hydroxyl radicals upon UV irradiation. A major identified photodegradant is formed through the rearrangement of the metronidazole molecule.

Identified Byproducts:

Sonolysis and Sono-Fenton

Sonolysis degrades metronidazole through the extreme conditions created by acoustic cavitation. The efficiency of this process is significantly enhanced by the addition of Fenton's reagent (sono-Fenton), which increases the production of hydroxyl radicals. The degradation is primarily driven by the attack of hydroxyl and superoxide radicals.

Key Reactive Species:

-

Hydroxyl radicals (•OH)

-

Superoxide radicals (•O₂⁻)

Fenton and Photo-Fenton Processes

The Fenton process involves the generation of hydroxyl radicals from the reaction of ferrous ions and hydrogen peroxide. This process is highly effective in degrading metronidazole, with efficiency being pH-dependent (optimal at acidic pH). The degradation can be further enhanced by UV irradiation (photo-Fenton). The degradation pathway is believed to involve hydroxyl radical attack on the imidazole ring, leading to its opening and subsequent mineralization.

Optimal Conditions:

-

pH: ~3.5[5]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of degradation studies. Below are generalized protocols based on the cited literature.

Electro-oxidation Protocol

-

Reactor Setup: An electrochemical cell is used, typically with a boron-doped diamond (BDD) anode and a stainless-steel cathode[1].

-

Solution Preparation: A solution of metronidazole (e.g., 30 mg/L) is prepared in deionized water with a supporting electrolyte (e.g., 0.05 M Na₂SO₄) to ensure conductivity[1]. The pH is adjusted to a desired value (e.g., neutral).

-

Electrolysis: A constant current density (e.g., 30, 50, or 100 mA cm⁻²) is applied to the electrodes using a DC power source[1][11]. The solution is continuously stirred or circulated.

-

Sampling and Analysis: Aliquots of the solution are withdrawn at specific time intervals. The concentration of metronidazole is monitored using High-Performance Liquid Chromatography (HPLC). Total Organic Carbon (TOC) analysis is performed to determine the extent of mineralization. Byproducts like short-chain carboxylic acids are also quantified by HPLC[1].

UV/H₂O₂ Photolysis Protocol

-

Reactor Setup: A photochemical reactor equipped with a UV lamp (e.g., low-pressure mercury lamp) is used.

-

Solution Preparation: An aqueous solution of metronidazole (e.g., 10 µM) is prepared. The pH is adjusted as required (e.g., to 3.0)[2].

-

Degradation Experiment: A specific concentration of hydrogen peroxide (e.g., 100 µM) is added to the metronidazole solution[2]. The solution is then irradiated with the UV lamp under constant stirring.

-

Sampling and Analysis: Samples are taken at regular intervals. Metronidazole concentration is determined by HPLC. Byproduct identification is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS)[9][10].

Sonocatalytic Degradation Protocol

-

Reactor Setup: A sonochemical reactor equipped with an ultrasonic transducer (e.g., operating at 20 kHz) is used[4].

-

Catalyst Preparation: A catalyst, such as zinc oxide nanoparticles (n-ZnO), is synthesized and characterized[3][4].

-

Solution Preparation: A solution of metronidazole (e.g., 50 mg/L) is prepared. The pH is adjusted to the desired value.

-

Degradation Experiment: The catalyst (e.g., 0.02 g n-ZnO) and an oxidizing agent if required (e.g., 5 mL of 2% H₂O₂) are added to the metronidazole solution[3][4]. The solution is then subjected to ultrasonic irradiation at a specific amplitude (e.g., 60%) for a defined period (e.g., 60 minutes)[3][4].

-

Sampling and Analysis: Samples are collected over time. The concentration of metronidazole and the Chemical Oxygen Demand (COD) are measured to assess degradation and mineralization, respectively[3][4].

Fenton/Photo-Fenton Protocol

-

Reactor Setup: A batch reactor is used, which can be equipped with a UV lamp for photo-Fenton experiments.

-

Solution Preparation: An aqueous solution of metronidazole (e.g., 0.5-20 mg/L) is prepared, and the pH is adjusted to the optimal acidic range (e.g., 3.5)[5].

-

Degradation Experiment: A specific concentration of a ferrous salt (e.g., 2.94 µM Fe²⁺) is added, followed by the addition of hydrogen peroxide (e.g., 29.4 µM) to initiate the reaction[5]. The solution is stirred continuously. For photo-Fenton, the solution is simultaneously irradiated with a UV lamp.

-

Sampling and Analysis: Samples are taken at different time points. The reaction is quenched, and the concentration of metronidazole is determined by HPLC.

Conclusion

The in vitro degradation of metronidazole is achievable through various advanced oxidation processes and photolysis. Electro-oxidation, sono-Fenton, and photo-Fenton processes have demonstrated high degradation and mineralization efficiencies. The degradation pathways typically involve the generation of highly reactive species, such as hydroxyl radicals, which attack the metronidazole molecule, leading to its fragmentation into smaller organic molecules and eventually to inorganic compounds. The choice of the degradation method depends on factors such as the desired efficiency, cost, and the specific application, whether for pharmaceutical stability studies or wastewater treatment. Further research is warranted to fully elucidate the structures of all intermediate byproducts for each degradation pathway and to assess their potential toxicity.

References

- 1. mdpi.com [mdpi.com]

- 2. Metronidazole Degradation by UV and UV/H2O2 Advanced Oxidation Processes [wisdomlib.org]

- 3. neptjournal.com [neptjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Sono-Fenton process for metronidazole degradation in aqueous solution: Effect of acoustic cavitation and peroxydisulfate anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. documentsdelivered.com [documentsdelivered.com]

- 10. doaj.org [doaj.org]

- 11. Effective Degradation of Metronidazole through Electrochemical Activation of Peroxymonosulfate: Mechanistic Insights and Implications [mdpi.com]

A Technical Guide to the Synthesis of Metronidazole Derivatives for Antimicrobial Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metronidazole, a 5-nitroimidazole compound, is a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[1] Its mechanism of action involves the reduction of its nitro group within anaerobic organisms, leading to the formation of cytotoxic radicals that disrupt DNA synthesis. Despite its efficacy, challenges such as microbial resistance, poor solubility, and side effects necessitate the development of novel derivatives.[2][3] This guide provides an in-depth overview of synthetic strategies for creating metronidazole derivatives, focusing on methodologies, experimental protocols, and the evaluation of their antimicrobial properties.

Metronidazole Ester Derivatives

Esterification of metronidazole's primary hydroxyl group is a common strategy to create prodrugs with modified physicochemical properties, such as enhanced water solubility or lipophilicity.[3][4] These derivatives, including carboxylate analogues, amino acid esters, and cinnamoyl esters, often exhibit improved biological activity or pharmacokinetic profiles.[3][5]

Data on Ester Derivatives

| Derivative Type | Compound | Activity | Organism/Assay | Reference |

| Carboxylate Esters | 7b (4-fluorobenzoyl) | Excellent Antimicrobial | Fungi & Bacteria | [5] |

| Carboxylate Esters | 7e (2-furoyl) | Excellent Antimicrobial | Fungi & Bacteria | [5] |

| Amino Acid Esters | 3a (N,N-diethylglycinate HCl) | ~140x increased water solubility | Physicochemical | [4] |

| Amino Acid Esters | 3e (4-ethylpiperazinoacetate) | ~100x increased water solubility | Physicochemical | [4] |

| Cinnamic Acid Ester | Cinnamoyl Metronidazole | 12-15 mm zone of inhibition | Staphylococcus aureus | [3] |

Experimental Protocol: Synthesis of Carboxylate Esters

This protocol is adapted from the synthesis of metronidazole carboxylate derivatives.[1][5][6]

Objective: To synthesize metronidazole carboxylate esters by reacting metronidazole with various acid chlorides.

Materials:

-

Metronidazole (1)

-

Acid chlorides (e.g., benzoyl chloride, 4-fluorobenzoyl chloride) (6a-e)

-

Pyridine

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dry Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve metronidazole (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine (1.2 eq) and a catalytic amount of DMAP to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the desired acid chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure metronidazole carboxylate derivative (7a-e).[5]

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and HRMS.[5]

Visualization: General Esterification Workflow

Caption: Workflow for the synthesis of metronidazole ester derivatives.

Metronidazole Schiff Base Derivatives

Schiff bases, characterized by an imine or azomethine group (-C=N-), are versatile intermediates in organic synthesis and are known for a wide range of biological activities. Metronidazole-derived Schiff bases are typically synthesized by condensing an amino-metronidazole precursor with various substituted aldehydes.[7][8] These derivatives have shown promising antigiardial, antifungal, and antibacterial activities.[7][8][9]

Data on Schiff Base Derivatives

| Compound | Substituent on Aldehyde | IC₅₀ (µM) | Organism | Reference |

| 3h | 4-(Dimethylamino)cinnamaldehyde | 0.83 | Giardia lamblia | [7][8] |

| 3b | 4-Nitrobenzaldehyde | 1.36 | Giardia lamblia | [7][8] |

| 3d | 4-(Trifluoromethyl)benzaldehyde | 1.83 | Giardia lamblia | [7][8] |

| Metronidazole | (Parent Drug) | >8.77 | Giardia lamblia | [8] |

Experimental Protocol: Synthesis of Schiff Bases

This two-step protocol is based on the preparation of 1-(2-aminoethyl)-2-methyl-5-nitroimidazole, followed by its reaction with aldehydes.[7][8]

Step 1: Synthesis of 1-(2-aminoethyl)-2-methyl-5-nitroimidazole (Amino-Metronidazole Precursor)

-

Convert metronidazole to 1-(2-chloroethyl)-5-methyl-2-nitro-1H-imidazole by reacting it with thionyl chloride in dry benzene.[10]

-

React the resulting chloro-derivative with a source of ammonia (e.g., ethanolic ammonia in an autoclave or via Gabriel synthesis) to substitute the chlorine with an amino group.

-

Purify the resulting amino-metronidazole precursor before use in the next step.

Step 2: Synthesis of Schiff Base Derivatives (3a-j)

-

Dissolve the amino-metronidazole precursor (1.0 eq) in a suitable solvent like absolute ethanol.

-

Add the desired substituted aromatic aldehyde (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

-

Reflux the reaction mixture for 8-12 hours, monitoring for the formation of the product.

-

After completion, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Wash the collected solid with cold ethanol and dry it under a vacuum.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) if further purification is needed.

-

Confirm the structure of the synthesized Schiff bases using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7][8]

Visualization: Schiff Base Synthesis Workflow

Caption: Two-step synthesis of metronidazole Schiff base derivatives.

Metronidazole Heterocyclic Derivatives (Triazoles & Oxadiazoles)

Incorporating additional heterocyclic moieties, such as 1,2,3-triazoles or 1,3,4-oxadiazoles, into the metronidazole scaffold can significantly enhance antimicrobial activity.[2][5] Triazoles are often synthesized using copper-catalyzed azide-alkyne cycloaddition ("click" chemistry), while oxadiazole synthesis involves a multi-step pathway starting from metronidazole.[2][5]

Data on Heterocyclic Derivatives

| Derivative Type | Compound | Activity | Organism/Assay | Reference |

| 1,2,3-Triazole | 5b (4-fluorophenyl) | Excellent Antimicrobial | Fungi & Bacteria | [5] |

| 1,2,3-Triazole | 5c (4-chlorophenyl) | Excellent Antimicrobial | Fungi & Bacteria | [5] |

| 1,3,4-Oxadiazole | 10f | IC₅₀ = 0.88 µM | Giardia lamblia | [2] |

| 1,3,4-Oxadiazole | 10a-f | Good activity | Aerobic Bacteria | [2] |

| Metronidazole | (Parent Drug) | IC₅₀ = 3.71 µM | Giardia lamblia | [2] |

Experimental Protocol: Synthesis of 1,3,4-Oxadiazole Derivatives

This protocol is a condensed representation of a multi-step synthesis.[2]

Objective: To synthesize novel metronidazole-oxadiazole (MTZ-ODZ) derivatives.

Materials:

-

Metronidazole (5)

-

Ethyl chloroacetate (6)

-

Anhydrous potassium carbonate

-

Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Methanol

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Various α-haloketones

Procedure:

-

Synthesis of Ester (7): React metronidazole (0.01 mol) with ethyl chloroacetate and anhydrous K₂CO₃ in DMF. Stir the mixture at 25 °C for 10 hours to produce the metronidazole ester intermediate (7).[2]

-

Synthesis of Hydrazide (8): Add hydrazine hydrate (0.02 mol) to a solution of compound 7 (0.01 mol) in methanol. Reflux the mixture for 10 hours to yield the acid hydrazide (8).[2]

-

Oxadiazole Ring Formation (9): To compound 8 (0.01 mol), add 95% ethanol, CS₂ (0.01 mol), and KOH (0.01 mol). Heat the solution for 10 hours to form the potassium salt of the oxadiazole-thione intermediate (9).[2]

-

Synthesis of Final Derivatives (10a-f): Mix compound 9 with various α-haloketones in ethanol and reflux to obtain the final thio-substituted 1,3,4-oxadiazole derivatives of metronidazole.[2]

-

Characterize all intermediates and final products using FTIR, ¹H NMR, and ¹³C NMR.[2]

Visualization: Oxadiazole Synthesis Logical Flow

Caption: Multi-step synthesis of metronidazole-oxadiazole derivatives.

Metronidazole Prodrugs for Targeted Delivery

Developing prodrugs is a key strategy for improving drug targeting, thereby enhancing efficacy and reducing systemic side effects. For intestinal infections like luminal amoebiasis, colon-specific delivery is highly desirable.[11][12] Sulfate-conjugated metronidazole is one such example, designed to be stable in the upper intestine but cleaved by microbial enzymes in the colon to release the active drug.[11][12]

Concept of Colon-Specific Delivery

The core principle involves attaching a hydrophilic promoiety, like sulfate, to the drug. This modification significantly reduces the drug's partition coefficient, making it poorly absorbable in the stomach and small intestine.[11] The conjugate travels to the colon, where the high concentration of bacterial enzymes (e.g., sulfatases) cleaves the promoiety, liberating the active metronidazole directly at the site of infection.[11][12] This approach not only targets the infection site but also minimizes systemic absorption and associated adverse effects.[11][12]

Visualization: Colon-Specific Prodrug Activation

Caption: Logical flow of a colon-specific metronidazole prodrug.

Conclusion

The synthesis of metronidazole derivatives offers a rich field for antimicrobial drug discovery. By modifying the core structure through esterification, Schiff base formation, or the addition of heterocyclic rings, researchers can develop new chemical entities with enhanced potency, improved physicochemical properties, and expanded spectra of activity. Furthermore, prodrug strategies enable targeted drug delivery, promising more effective treatments with fewer side effects. The protocols and data presented here serve as a foundational guide for scientists aiming to innovate in the ongoing battle against microbial infections.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]

- 6. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis and evaluation of sulfate conjugated metronidazole as a colon-specific prodrug of metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Metronidazole's Role in Modulating Reactive Oxygen Species in Neutrophils: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metronidazole, a widely used antimicrobial and antiprotozoal agent, has demonstrated significant immunomodulatory and anti-inflammatory properties, particularly in the context of dermatological conditions such as rosacea and acne. A key aspect of its therapeutic efficacy is believed to be its ability to modulate the generation of reactive oxygen species (ROS) by neutrophils. This technical guide provides a comprehensive overview of the current understanding of metronidazole's interaction with neutrophil ROS production. It consolidates quantitative data from various studies, presents detailed experimental protocols for investigating these effects, and visualizes the implicated signaling pathways. The evidence presented suggests that metronidazole's primary mechanism is not direct ROS scavenging, but rather an indirect modulation of neutrophil activity, thereby reducing the oxidative burst. This guide serves as a resource for researchers and professionals in drug development seeking to further elucidate and leverage the anti-inflammatory capabilities of metronidazole and its analogues.

Introduction

Neutrophils are a critical component of the innate immune system, employing a potent arsenal of antimicrobial mechanisms, including the production of reactive oxygen species (ROS) through a process known as the respiratory burst. While essential for host defense, excessive or dysregulated ROS production by neutrophils can contribute to tissue damage and inflammation in various pathological conditions. Metronidazole's clinical effectiveness in inflammatory disorders, where neutrophils are key players, has prompted investigations into its direct effects on these cells. The prevailing evidence, which will be detailed in this guide, points towards an indirect antioxidant effect, where metronidazole influences neutrophil cell functions to temper ROS generation, rather than acting as a direct chemical scavenger of these reactive molecules in a cellular context.[1] This is supported by findings that metronidazole's inhibitory effects on hydrogen peroxide and hydroxyl radical formation are observed in the presence of neutrophils but not in cell-free systems.[1]

Quantitative Data on Metronidazole's Effect on Neutrophil ROS

The following tables summarize the quantitative findings from studies investigating the impact of metronidazole on ROS-related markers in neutrophils and relevant model systems.

Table 1: Effect of Metronidazole on Malondialdehyde (MDA) Concentration in a Skin Lipid Model System

| Metronidazole Concentration (µg/mL) | MDA Reduction (%) in Simple Skin Lipid Model | MDA Reduction (%) in Complex Skin Lipid System |

| 10 | 25 | Not Reported |

| 100 | 36 | 19 |

| 500 | 49 | 34 |

Data extracted from a study on the scavenging properties of metronidazole in a cell-free skin lipid model system, indicating a direct antioxidant potential in this specific context.[2]

Table 2: Inhibitory Effect of Metronidazole on ROS Generation by Stimulated Neutrophils

| Metronidazole Concentration (µg/mL) | Effect on H₂O₂ Generation | Effect on OH• Generation | Effect on O₂⁻ Generation | Effect on Chemiluminescence |

| >10 | Dose-dependent inhibition | Significant suppression | Not affected | Not affected |

This table synthesizes findings from a study examining metronidazole's impact on zymosan-stimulated neutrophils, highlighting a selective inhibitory effect on specific ROS species.

Signaling Pathways and Mechanisms of Action

Metronidazole's modulation of neutrophil ROS production is thought to occur through the interference with intracellular signaling pathways that govern the assembly and activation of the NADPH oxidase complex, the primary enzyme responsible for the respiratory burst. While the precise molecular targets of metronidazole are still under investigation, the available evidence suggests a multifactorial mechanism.

One proposed mechanism involves the synergistic action of metronidazole with endogenous molecules like palmitoleic acid. Studies have shown that while neither metronidazole nor palmitoleic acid alone significantly impacts neutrophil ROS generation, their combination leads to a marked decrease in ROS production.[3] This suggests that metronidazole may enhance the anti-inflammatory properties of other molecules present at the site of inflammation.

The primary pathway for ROS production in neutrophils begins with the activation of surface receptors, such as the formyl peptide receptor (FPR1), by stimuli like fMLP, or through the activation of Protein Kinase C (PKC) by agents like phorbol myristate acetate (PMA). This initiates a signaling cascade that leads to the phosphorylation and assembly of the subunits of the NADPH oxidase complex at the cell membrane. It is hypothesized that metronidazole may interfere with one or more steps in this cascade, potentially by inhibiting key kinases or affecting the translocation of NADPH oxidase subunits.

Below is a diagram illustrating the general pathway of neutrophil ROS production and the hypothesized points of intervention by metronidazole.

Caption: Metronidazole's potential intervention in neutrophil ROS production.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of metronidazole on neutrophil ROS production.

Neutrophil Isolation from Human Peripheral Blood

This protocol describes a common method for isolating neutrophils using dextran sedimentation followed by hypotonic lysis to remove erythrocytes.

Materials:

-

Anticoagulated whole blood (e.g., with heparin or acid citrate dextrose)

-

Dextran solution (e.g., 3% in 0.9% NaCl)

-

Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

-

Hypotonic lysis buffer (e.g., 0.2% NaCl)

-

Isotonic restore buffer (e.g., 1.6% NaCl)

-

Ficoll-Paque density gradient medium

-

Phosphate Buffered Saline (PBS)

-

Trypan blue solution

-

Centrifuge

-

50 mL conical tubes

Procedure:

-

Mix whole blood with an equal volume of 3% dextran solution in a 50 mL conical tube.

-

Allow erythrocytes to sediment by gravity for 20-30 minutes at room temperature.

-

Carefully collect the leukocyte-rich supernatant and transfer it to a new 50 mL conical tube.

-

Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.

-

Aspirate the supernatant and resuspend the cell pellet in HBSS.

-

To lyse remaining erythrocytes, add a hypotonic lysis buffer for 30 seconds with gentle mixing, followed by the addition of an equal volume of isotonic restore buffer to return to isotonicity.

-

Centrifuge the cell suspension at 250 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the neutrophil pellet in PBS.

-

Perform a cell count and assess viability using Trypan blue exclusion. The purity of the neutrophil preparation should be assessed by microscopic examination of a stained cytospin preparation.

Measurement of Neutrophil ROS Production

This assay measures total ROS production, with a high sensitivity for myeloperoxidase-derived oxidants.

Materials:

-

Isolated neutrophils

-

Luminol solution

-

Neutrophil stimulant (e.g., Phorbol Myristate Acetate - PMA, or opsonized zymosan)

-

Metronidazole solutions at various concentrations

-

96-well white opaque microplates

-

Luminometer

Procedure:

-

Resuspend isolated neutrophils in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) to a final concentration of 1 x 10⁶ cells/mL.

-

In a 96-well white opaque microplate, add 50 µL of the neutrophil suspension to each well.

-

Add 50 µL of metronidazole solution at the desired final concentration (or vehicle control) to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Add 50 µL of luminol solution to each well.

-

Initiate the reaction by adding 50 µL of the neutrophil stimulant (e.g., PMA at a final concentration of 100 ng/mL).

-

Immediately place the plate in a luminometer and measure the chemiluminescence signal kinetically over a period of 30-60 minutes at 37°C.

-

Data can be expressed as peak chemiluminescence, time to peak, or the area under the curve.

This assay specifically measures intracellular hydrogen peroxide and other peroxides.

Materials:

-

Isolated neutrophils

-

Dihydrorhodamine 123 (DHR 123) solution

-

Neutrophil stimulant (e.g., PMA or fMLP)

-

Metronidazole solutions at various concentrations

-

Flow cytometer

-

FACS tubes

Procedure:

-

Resuspend isolated neutrophils in a suitable buffer to a final concentration of 1 x 10⁶ cells/mL.

-

In FACS tubes, pre-incubate 100 µL of the neutrophil suspension with metronidazole at the desired final concentration (or vehicle control) for 15-30 minutes at 37°C.

-

Add DHR 123 to a final concentration of 5 µM and incubate for a further 15 minutes at 37°C in the dark.

-

Add the neutrophil stimulant (e.g., PMA at a final concentration of 100 ng/mL) and incubate for 15-20 minutes at 37°C.

-

Stop the reaction by placing the tubes on ice or by adding a fixing solution.

-

Analyze the samples on a flow cytometer, exciting the converted rhodamine 123 at 488 nm and measuring the emission at ~525 nm.

-

The mean fluorescence intensity (MFI) of the neutrophil population is proportional to the amount of intracellular ROS produced.

Caption: Workflow for studying metronidazole's effect on neutrophil ROS.

Conclusion and Future Directions

The collective evidence strongly indicates that metronidazole's anti-inflammatory effects, particularly in neutrophil-mediated conditions, are at least partially attributable to its ability to downregulate the production of reactive oxygen species. This modulation appears to be an indirect consequence of its influence on neutrophil signaling and function, rather than a direct chemical scavenging activity. The synergistic effects observed with molecules like palmitoleic acid suggest a more complex mechanism of action that may involve interactions with the local inflammatory microenvironment.

For researchers and drug development professionals, several key areas warrant further investigation. The precise molecular targets of metronidazole within the neutrophil signaling cascade leading to NADPH oxidase activation remain to be definitively identified. Elucidating these targets could pave the way for the development of more potent and specific immunomodulatory drugs with fewer off-target effects. Furthermore, a more comprehensive understanding of the dose-response relationship of metronidazole on the production of different ROS species in various inflammatory contexts would be invaluable for optimizing therapeutic strategies. The experimental protocols and data presented in this guide provide a solid foundation for pursuing these future research directions.

References

Methodological & Application

Application Notes and Protocols for Preparing Metronidazole Solutions for In Vitro Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction Metronidazole is a nitroimidazole antibiotic and antiprotozoal agent widely used to treat infections caused by anaerobic bacteria and certain parasites.[1] In the realm of in vitro research, it serves as a crucial tool for studying antimicrobial resistance, drug efficacy, and cellular responses to DNA damage. Metronidazole is a prodrug; its selective toxicity relies on its activation under anaerobic or microaerophilic conditions.[2][3] The molecule's nitro group is reduced by microbial proteins, such as ferredoxin, generating reactive nitro radicals.[4][5][6] These radicals disrupt DNA's helical structure, inhibit nucleic acid synthesis, and ultimately lead to cell death.[2][7]

These application notes provide detailed protocols for the preparation, storage, and use of metronidazole solutions in cell culture experiments, ensuring reproducibility and accuracy in research findings.

Data Presentation

Table 1: Solubility of Metronidazole

This table summarizes the solubility of metronidazole in various solvents commonly used for preparing stock solutions for cell culture experiments.

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | [8] |

| 34 mg/mL (~198.65 mM) | [9] | |

| Dimethylformamide (DMF) | ~15 mg/mL | [8] |

| Ethanol | ~5 mg/mL | [8] |

| Water | 10 mg/mL (at 20°C) | [1] |

| 12 mg/mL (with warming) | [9] | |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~2 mg/mL | [8] |

Table 2: Stability and Storage of Metronidazole

This table provides recommended storage conditions and stability information for metronidazole in both solid and solution forms.

| Form | Storage Temperature | Stability | Notes | Source |

| Crystalline Solid | -20°C | ≥ 4 years | Store protected from light and moisture. | [8][10] |

| Aqueous Solution (e.g., in PBS or media) | 2-8°C | ≤ 1 day | Not recommended for long-term storage. Prepare fresh before use. | [8][10] |

| Organic Stock Solution (e.g., in DMSO) | -20°C | Stable for several months | Aliquot to avoid repeated freeze-thaw cycles. | General lab practice |

| In Acidic Solution (liquid phase) | Various | Relatively stable | Degradation is slow. | [11] |

| In Alkaline Solution | Various | Unstable | Significant degradation occurs, especially at elevated temperatures. |

Table 3: Example In Vitro Concentrations and Observed Effects

This table presents a summary of metronidazole concentrations used in various published in vitro studies and their reported biological effects on different cell lines.

| Cell Line | Concentration Range | Incubation Time | Observed Effect | Source |

| Human Gingival Fibroblasts | 5 - 300 mg/L (µg/mL) | 24, 48, 72, 96 h | Dose-dependent cytotoxicity. 5 and 50 mg/L showed high cell viability. | [12] |

| DLD-1 (Human Colorectal Adenocarcinoma) | 0.1 - 250 µg/mL | 24, 48, 72 h | Decreased cell viability with increasing concentration and time. | [13] |

| CAL-27 (Human Tongue Squamous Carcinoma) | 1 - 100 µg/mL | 24, 48, 72 h | Significant increase in cell viability at 100 µg/mL after 24h only. | [14] |

| Canine & Feline Peripheral Blood Mononuclear Cells (PBMCs) | 5 - 500 µg/mL | 1 h | Significant DNA damage observed at ≥100 µg/mL. | [15] |

Experimental Protocols

Protocol 1: Preparation of a 100 mM Metronidazole Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution using DMSO, which is suitable for long-term storage and dilution into culture media.

Materials:

-

Metronidazole (MW: 171.15 g/mol )[1]

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

Procedure:

-

Weigh Metronidazole: Accurately weigh out 17.12 mg of metronidazole powder and place it into a sterile vial.

-

Add DMSO: Add 1.0 mL of anhydrous DMSO to the vial.

-

Dissolve: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[9]

-

Sterilization: Sterilize the stock solution by passing it through a sterile 0.22 µm syringe filter into a new sterile vial. This is critical for preventing contamination of cell cultures.

-

Aliquoting and Storage: Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C.

Protocol 2: Preparation of an Organic Solvent-Free Metronidazole Solution in PBS

This protocol is intended for experiments where the presence of organic solvents like DMSO must be avoided. Due to lower solubility, the maximum achievable concentration is limited.

Materials:

-

Metronidazole (MW: 171.15 g/mol )

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.2

-

Sterile conical tube or vial

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

Procedure:

-

Weigh Metronidazole: Weigh out 2 mg of metronidazole powder and place it into a sterile conical tube.

-

Add PBS: Add 1.0 mL of sterile PBS (pH 7.2).[8]

-

Dissolve: Tightly cap the tube and vortex vigorously. It may be necessary to incubate the solution at 37°C for 15-30 minutes with intermittent vortexing to facilitate complete dissolution. Note that the solubility in PBS is approximately 2 mg/mL.[8]

-

Sterilization: Filter the solution through a sterile 0.22 µm syringe filter to remove any undissolved particles and ensure sterility.

-

Usage: Prepare this solution fresh immediately before use. Aqueous solutions of metronidazole are not recommended for storage beyond one day.[8][10]

Protocol 3: Preparation of Working Solutions in Cell Culture Medium

This protocol details the final dilution of the stock solution into the complete cell culture medium to achieve the desired experimental concentrations.

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the frozen metronidazole stock solution (from Protocol 1) at room temperature.

-

Calculate Dilution: Determine the volume of stock solution needed for your experiment. For example, to prepare 10 mL of medium with a final metronidazole concentration of 100 µM:

-

Use the formula: C1V1 = C2V2

-

(100 mM) * V1 = (0.1 mM) * (10 mL)

-

V1 = (0.1 mM * 10 mL) / 100 mM = 0.01 mL = 10 µL

-

-

Prepare Working Solution: Add 10 µL of the 100 mM stock solution to 10 mL of pre-warmed complete cell culture medium. Mix gently by pipetting or inverting the tube.

-

Solvent Control: Prepare a vehicle control by adding the same volume of the solvent (e.g., 10 µL of DMSO) to an equivalent volume of culture medium. This is crucial to ensure that any observed cellular effects are due to the drug and not the solvent. The final concentration of DMSO should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

-

Apply to Cells: Replace the existing medium in your cell culture plates with the freshly prepared metronidazole-containing medium or the vehicle control medium.

Visualizations

Caption: Mechanism of action of metronidazole in anaerobic cells.

Caption: General workflow for an in vitro cell culture experiment.

References

- 1. Metronidazole, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. nbinno.com [nbinno.com]

- 3. google.com [google.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. scispace.com [scispace.com]

- 12. scielo.br [scielo.br]

- 13. Metronidazole Decreases Viability of DLD-1 Colorectal Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bibliotekanauki.pl [bibliotekanauki.pl]

- 15. avmajournals.avma.org [avmajournals.avma.org]

Application Note and Protocol: Quantification of Metronidazole in Tissue Samples by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the quantification of metronidazole in tissue samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is applicable for pharmacokinetic, drug distribution, and efficacy studies.

Principle

This method quantifies metronidazole in biological tissue matrices. The protocol involves the homogenization of tissue samples, followed by extraction of the analyte from the tissue homogenate. The extracted sample is then analyzed using a reverse-phase HPLC system with UV detection. Quantification is achieved by comparing the peak area of metronidazole in the sample to a standard curve generated from known concentrations of the drug.

Materials and Reagents

-

Metronidazole reference standard

-

Internal Standard (e.g., Tinidazole)[1]

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Potassium phosphate monobasic (KH₂PO₄)

-

Orthophosphoric acid

-

Triethylamine (TEA)

-

Water, HPLC grade or purified

-

Homogenizer

-

Centrifuge

-

Vortex mixer

-

Solid-phase extraction (SPE) cartridges (if applicable)

-

Syringe filters (0.45 µm)

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of metronidazole reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 50 µg/mL.

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of Tinidazole (or other suitable IS) at a concentration of 1 mg/mL in methanol. A working IS solution is then prepared by diluting the stock solution with the mobile phase to a final concentration (e.g., 10 µg/mL).

Sample Preparation

The extraction of metronidazole from tissue can be achieved through several methods, including protein precipitation, liquid-liquid extraction, or solid-phase extraction. The choice of method may depend on the tissue type and desired sensitivity.

Protocol 3.2.1: Protein Precipitation and Liquid-Liquid Extraction (Adapted for Gastric Tissue)[2]

-

Accurately weigh approximately 100 mg of the tissue sample.

-

Add 1 mL of ice-cold phosphate buffer (e.g., 0.05 M potassium phosphate, pH 7.0) to the tissue.

-

Homogenize the tissue sample on ice until a uniform suspension is obtained.

-

To the homogenate, add a known amount of the internal standard working solution.

-

Add 2 mL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Add 3 mL of a suitable extraction solvent (e.g., ethyl acetate).

-

Vortex for 2 minutes and then centrifuge to separate the layers.

-

Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

Protocol 3.2.2: Solid-Phase Extraction (SPE) (Adapted for Vaginal Tissue)[1]

-

Homogenize a pre-weighed tissue sample in a suitable buffer as described in Protocol 3.2.1, step 1-3.

-

Add the internal standard to the homogenate.

-

Centrifuge the homogenate and collect the supernatant.

-

Condition an appropriate SPE cartridge (e.g., C18 or Phenyl) by washing with methanol followed by water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the metronidazole and internal standard with a small volume of methanol or acetonitrile.

-

Evaporate the eluate to dryness and reconstitute it in the mobile phase.

-

Filter the sample before HPLC analysis.

HPLC Conditions

The following are examples of HPLC conditions that can be adapted. Method development and validation are crucial for specific applications.

| Parameter | Condition 1 (General Purpose) | Condition 2 (Adapted from Gastric Tissue Analysis)[2] | Condition 3 (Adapted from Vaginal Tissue Analysis)[1] |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | Microbore Hypersil ODS 3 µm (150 x 2.1 mm I.D.) | Zorbax SB phenyl column |

| Mobile Phase | Isocratic mixture of 0.01M potassium dihydrogen phosphate (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (83:17, v/v).[3] | Acetonitrile and 0.05 M potassium phosphate buffer (pH 7) containing 0.1% triethylamine (10:90, v/v). | 0.01 M aqueous monobasic potassium phosphate buffer (pH 4.0) and absolute methanol (85:15, v/v).[1] |

| Flow Rate | 1.0 mL/min[1][3] | Not specified, but typically lower for microbore columns (e.g., 0.2-0.5 mL/min). | 1.0 mL/min[1] |

| Injection Volume | 20 µL | Not specified. | Not specified. |

| Column Temperature | 25 °C[2] | 25 °C[2] | Ambient. |

| Detection | UV at 320 nm[3] | UV at 317 nm[2] | UV at 313 nm[1][4] |

| Internal Standard | Tinidazole[1] | Not specified. | Tinidazole[1] |

Method Validation

The analytical method should be validated according to established guidelines (e.g., FDA or ICH).[3] Key validation parameters include:

-